molecular formula C12H15BrO2 B14496352 4-Butylphenyl bromoacetate CAS No. 63353-47-9

4-Butylphenyl bromoacetate

Katalognummer: B14496352
CAS-Nummer: 63353-47-9
Molekulargewicht: 271.15 g/mol
InChI-Schlüssel: JZTLTELQVDEVIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Butylphenyl bromoacetate is an organic compound with the molecular formula C12H15BrO2 It is an ester formed from the reaction of 4-butylphenol and bromoacetic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-butylphenyl bromoacetate typically involves the esterification of 4-butylphenol with bromoacetic acid. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid. The general reaction scheme is as follows: [ \text{4-Butylphenol} + \text{Bromoacetic acid} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the product. The use of automated systems also minimizes human error and enhances safety.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Butylphenyl bromoacetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-butylphenol and bromoacetic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) in aqueous solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, e.g., 4-butylphenyl azide or 4-butylphenyl thiocyanate.

    Hydrolysis: 4-Butylphenol and bromoacetic acid.

    Reduction: 4-Butylphenyl ethanol.

Wissenschaftliche Forschungsanwendungen

4-Butylphenyl bromoacetate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

    Material Science: It is employed in the preparation of polymers and other advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-butylphenyl bromoacetate primarily involves its reactivity as an ester and a bromoacetate. The ester group can undergo hydrolysis or reduction, while the bromoacetate moiety can participate in nucleophilic substitution reactions. These reactions are facilitated by the presence of suitable catalysts or reagents, leading to the formation of various products.

Vergleich Mit ähnlichen Verbindungen

    4-Butylphenyl acetate: Similar structure but lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    Phenyl bromoacetate: Similar ester and bromoacetate groups but lacks the butyl substituent, affecting its physical and chemical properties.

    4-Butylphenyl chloroacetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.

Uniqueness: 4-Butylphenyl bromoacetate is unique due to the presence of both the butyl group and the bromoacetate moiety. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.

Eigenschaften

CAS-Nummer

63353-47-9

Molekularformel

C12H15BrO2

Molekulargewicht

271.15 g/mol

IUPAC-Name

(4-butylphenyl) 2-bromoacetate

InChI

InChI=1S/C12H15BrO2/c1-2-3-4-10-5-7-11(8-6-10)15-12(14)9-13/h5-8H,2-4,9H2,1H3

InChI-Schlüssel

JZTLTELQVDEVIR-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CC=C(C=C1)OC(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.